N-Hydroxy-3,4-dimethylbenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of hydroxy and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride can be synthesized through the reaction of 3,4-dimethylbenzaldehyde oxime with sodium chloride and Oxone under ball-milling conditions . This method is advantageous as it avoids the use of bulk toxic organic solvents and harsh reaction conditions, making it an eco-friendly approach.
Industrial Production Methods
This involves using mechanical ball-milling techniques to promote solvent-free reactions and increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidoyl compounds.
Scientific Research Applications
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,4-dimethylbenzimidoyl Chloride involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as cysteine and lysine, which contain nucleophilic functional groups.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: This compound is similar in structure and also undergoes oxidation reactions.
N-Hydroxybenzimidoyl Chloride: A simpler analog without the methyl groups, used in similar chemical reactions.
Uniqueness
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and methyl groups, which influence its reactivity and selectivity in chemical reactions. These functional groups can enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-hydroxy-3,4-dimethylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLBVVDEIUMMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.